molecular formula C7H5BrClF B1350545 2-Chloro-5-fluorobenzyl bromide CAS No. 81778-09-8

2-Chloro-5-fluorobenzyl bromide

Cat. No. B1350545
CAS RN: 81778-09-8
M. Wt: 223.47 g/mol
InChI Key: AUVLFQDKJFSFIX-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzyl bromide is a chemical compound with the linear formula ClC6H3(F)CH2Br . It has a molecular weight of 223.47 . It is a colorless to light yellow transparent liquid .


Synthesis Analysis

2-Chloro-5-fluorobenzyl bromide can be synthesized by reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluorobenzyl bromide is represented by the SMILES string Fc1ccc(Cl)c(CBr)c1 . The InChI representation is 1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 .


Chemical Reactions Analysis

2-Chloro-5-fluorobenzyl bromide may be used to synthesize 2-chloro-5-fluorobenzaldehyde .

  • Assay: 99%
  • Refractive index (n20/D): 1.566 (lit.)
  • Boiling point: 65-66 °C/2 mmHg (lit.)
  • Density: 1.654 g/mL at 25 °C (lit.)

Scientific Research Applications

General Use

“2-Chloro-5-fluorobenzyl bromide” is a chemical compound with the molecular formula C7H5BrClF and a molecular weight of 223.47 . It is commonly used as a building block in organic synthesis .

Application 1: Synthesis of 2-Chloro-5-fluorobenzaldehyde

Specific Scientific Field

Organic Chemistry

Summary of the Application

“2-Chloro-5-fluorobenzyl bromide” can be used to synthesize "2-chloro-5-fluorobenzaldehyde" .

Results or Outcomes

Application 2: Synthesis of Benzazepines

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“2-Chloro-5-fluorobenzyl bromide” can be used in the alkylation of the β-amino ester 1a to yield Benzazepines .

Methods of Application

The compound is used in a reaction with β-amino ester 1a. The product is obtained as a white solid after silica gel chromatography .

Safety And Hazards

2-Chloro-5-fluorobenzyl bromide is classified as a flammable liquid (Flam. Liq. 2) and can cause severe skin burns and eye damage (Skin Corr. 1B) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVLFQDKJFSFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378601
Record name 2-Chloro-5-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluorobenzyl bromide

CAS RN

81778-09-8
Record name 2-(Bromomethyl)-1-chloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81778-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-chloro-5-fluorophenyl)methanol (24, 25.5 g, 159 mmol) in dry DME (200 mL) at 0° C. was added a solution of PBr3 (25.8 g, 95.2 mmol) in dry DME (150 mL) dropwise. The mixture was then slowly warmed up to RT and stirred at RT for another 3 h. The mixture was diluted with water (300 mL), and extracted with 1:1 petroleum-ether-EtOAc (200 mL×2). The combined extracts were washed with saturated NaHCO3 and brine, dried over MgSO4, and concentrated to give 2-(bromomethyl)-1-chloro-4-fluorobenzene (25).
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2-chloro-5-fluoro-phenyl)-methanol (5.0 g, 31.1 mmol) in dichloromethane (40 mL) was added drop wise phosphorus tribromide (87 g, 31.1 mmol). The mixture was stirred at room temperature for 16 h. The reaction was poured onto ice/water. The aqueous phase was made basic with sodium bicarbonate. The aqueous phase was extracted with dichloromethane. The organic phase was concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with (hexanes/ethyl acetate 90:10) to give the title compound (5.75 g, 82.5%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-fluorobenzyl bromide
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2-Chloro-5-fluorobenzyl bromide
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2-Chloro-5-fluorobenzyl bromide
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2-Chloro-5-fluorobenzyl bromide

Citations

For This Compound
5
Citations
FB Mallory, CW Mallory - The Journal of Organic Chemistry, 1983 - ACS Publications
… Benzylicbromination23 of 10.3 g (71 mmol) of 2-chloro-5-fluorotoluene with 13.2 g (74 mmol) of IV-bromosuccinimide gave a sample of 2-chloro-5-fluorobenzyl bromide that was …
Number of citations: 41 pubs.acs.org
Y Ikuma, H Hochigai, H Kimura, N Nunami… - Bioorganic & medicinal …, 2012 - Elsevier
In recent years, dipeptidyl peptidase IV inhibitors have been noted as valuable agents for treatment of type 2 diabetes. Herein, we report the discovery of a novel potent DPP-4 inhibitor …
Number of citations: 42 www.sciencedirect.com
Y Ikuma, H Hochigai, H Kimura, N Nunami… - Bioorganic & Medicinal …, 2015 - Elsevier
… ]piperidin-1-yl}-5-methyl-4-oxo-4,5-dihydro-3H-imidazo[4,5-c]quinoline-8-carboxylate 19 (312.5 mg, 0.686 mmol), K 2 CO 3 (284 mg, 2.05 mmol), and 2-chloro-5-fluorobenzyl bromide (…
Number of citations: 11 www.sciencedirect.com
S Tang, Y Li, Y Bao, Z Dai, T Niu, K Wang, H He… - Bioorganic …, 2019 - Elsevier
… The title compound was prepared from cytisine and 2-chloro-5-fluorobenzyl bromide in the same manner as described above. Yield: 72%; white solid; mp: 126–128 C. H NMR (600 MHz…
Number of citations: 15 www.sciencedirect.com
Z Zhang, MB Wallace, J Feng, JA Stafford… - Journal of medicinal …, 2011 - ACS Publications
… 27h was prepared in 48% yield using the procedure for compound 27b except that 2-chloro-5-fluorobenzyl bromide was used in the place of α-bromo-o-tolunitrile. H NMR (400 MHz, …
Number of citations: 134 pubs.acs.org

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